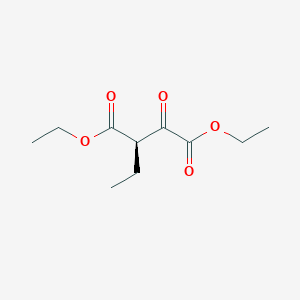
Diethyl (2R)-2-ethyl-3-oxobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2R)-2-ethyl-3-oxobutanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2R)-2-ethyl-3-oxobutanedioate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a weak base to form an enolate, which then undergoes alkylation with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and an alkyl halide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is typically carried out under reflux conditions to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2R)-2-ethyl-3-oxobutanedioate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form new carbon-carbon bonds.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form ketones.
Common Reagents and Conditions
Alkylation: Alkyl halides and alkoxide bases are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Decarboxylation: Heating under acidic conditions is typically used.
Major Products Formed
Alkylation: Alkylated malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Ketones.
Applications De Recherche Scientifique
Diethyl (2R)-2-ethyl-3-oxobutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl (2R)-2-ethyl-3-oxobutanedioate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can undergo nucleophilic addition to various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the formation of enolate intermediates and their subsequent reactions with alkyl halides and other electrophiles .
Comparaison Avec Des Composés Similaires
Diethyl (2R)-2-ethyl-3-oxobutanedioate can be compared with other similar compounds such as:
Diethyl malonate: Similar in structure but lacks the ethyl group at the 2-position.
Ethyl acetoacetate: Contains a ketone group but differs in the ester groups attached.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group .
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of unique products in organic synthesis.
Propriétés
Numéro CAS |
64864-53-5 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
diethyl (2R)-2-ethyl-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clé InChI |
JWSAJONARKIICO-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](C(=O)C(=O)OCC)C(=O)OCC |
SMILES canonique |
CCC(C(=O)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


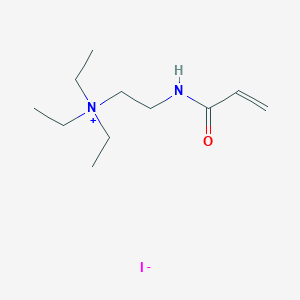

![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)

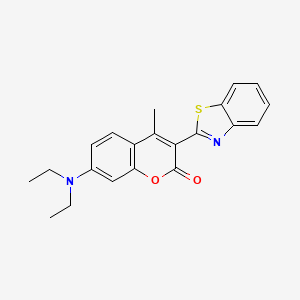
![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
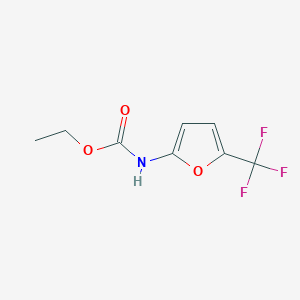
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)


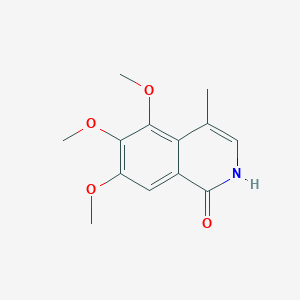
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)


